molecular formula C14H20O9 B1354800 (3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate CAS No. 306960-25-8

(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate

Cat. No. B1354800
CAS RN: 306960-25-8
M. Wt: 332.3 g/mol
InChI Key: RVXADQSOQHONLK-MVWAYNQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of this compound is C14H20O9 . It belongs to the class of tetrahydrofuran derivatives, which are characterized by a tetrahydrofuran ring, a five-membered ring consisting of four carbon atoms and one oxygen atom.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. It is recommended to consult scientific literature or databases for detailed information on its reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Compound Formation and Crystal Structure : The formation of compounds similar to the requested molecule, such as n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside, and their crystal structures have been studied. For instance, one study demonstrated the formation of this compound via a Koenigs–Knorr reaction, highlighting its chair conformation and lack of significant interactions like hydrogen bonds (B. Mönch et al., 2013).

  • Enzyme-Catalyzed Synthesis : Enzymatic methods have been explored for synthesizing carbasugar derivatives, which are structurally related to the requested molecule. A study detailed the stereoselective synthesis of novel carbasugar derivatives, showcasing the versatility of enzymatic reactions in organic synthesis (Ayşegül Gümüş & C. Tanyeli, 2010).

  • Sugar Imines and Click Chemistry : The synthesis of sugar imine molecules using click chemistry has been investigated. This includes the synthesis of molecules like N’-((E)-5-methoxy-2-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,5-dihydro-1H-1,2,3-triazol-4-yl)methoxy) benzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide, demonstrating the potential for complex molecular constructions (Majed Jari Mohammed et al., 2020).

Molecular Conformation and Reactions

  • Supramolecular Architectures : Research on compounds like 2-(3-(4-acetoxyphenyl)propanoyl)benzene-1,3,5-triyl triacetate shows the importance of molecular interactions in determining supramolecular architectures. These studies reveal the role of hydrogen bonds and other weak interactions in controlling molecular conformations (Li Wang & Rui Xu, 2022).

  • Synthesis of Analogous Compounds : Studies on the synthesis of analogs, such as the transformation of D-xylose to pseudo-β-D-arabinofuranose, shed light on methodologies that could potentially be applied to the synthesis of "(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate" (K. Tadano et al., 1987).

  • Precursor Studies for Bioactive Compounds : Research into precursors for bioactive compounds, such as the synthesis of anticancer nucleosides intermediates, is relevant. For example, the synthesis of (2R,3S,4S,5R)-2-(acetoxymethyl)-5-(3-bromo-5-(methoxycarbonyl)-1H-1,2,4-triazol-1-yl)tetrahydrofuran-3,4-diyl diacetate illustrates the importance of such compounds in medicinal chemistry (Yang Liu et al., 2014).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Its biological activity may depend on the specific context in which it is used, such as in medical, environmental, or industrial research.

Safety and Hazards

The compound is intended for R&D use only and is not recommended for medicinal, household, or other uses . For safety and hazard information, it is advised to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-7(15)19-6-11-12(20-8(2)16)14(5,23-10(4)18)13(22-11)21-9(3)17/h11-13H,6H2,1-5H3/t11-,12-,13?,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXADQSOQHONLK-MVWAYNQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)(C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@](C(O1)OC(=O)C)(C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444181
Record name 1,2,3,5-Tetra-O-acetyl-2-C-methyl-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate

CAS RN

306960-25-8
Record name 1,2,3,5-Tetra-O-acetyl-2-C-methyl-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.